molecular formula C11H10N2O2 B185349 2-(3-formyl-1H-indol-1-yl)acetamide CAS No. 312973-43-6

2-(3-formyl-1H-indol-1-yl)acetamide

Cat. No. B185349
M. Wt: 202.21 g/mol
InChI Key: KQYKQOCNLKRGIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-formyl-1H-indol-1-yl)acetamide (FIA) is an indole-based compound that is widely used in scientific research due to its unique properties. FIA has a wide range of applications in the fields of biochemistry and physiology, including its use as an inhibitor of enzymes, a substrate in biochemical assays, and a potential drug target. FIA is also known to have anti-inflammatory, antioxidant, and antifungal effects.

Scientific Research Applications

  • Synthesis of Novel Compounds : Research shows the synthesis of various novel compounds using derivatives or analogs of 2-(3-formyl-1H-indol-1-yl)acetamide. These include the synthesis of pyrrole and indole alkaloids from endophytic fungi (Li et al., 2008), indoloketopiperazine derivatives (Ghandi et al., 2012), and 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives with antioxidant properties (Gopi & Dhanaraju, 2020).

  • Medicinal Applications : Some studies focus on the medicinal applications of compounds related to 2-(3-formyl-1H-indol-1-yl)acetamide. For example, synthesis of an indole acetamide derivative with anti-inflammatory drug potential (Al-Ostoot et al., 2020), and evaluation of N-(3-Trifluoroacetyl-indol-7-yl) acetamides for potential in vitro antiplasmodial properties (Mphahlele et al., 2017).

  • Antimicrobial and Anticancer Properties : Several studies have synthesized and evaluated derivatives of 2-(3-formyl-1H-indol-1-yl)acetamide for their antimicrobial and anticancer properties. These include antimicrobial agents (Debnath & Ganguly, 2015), cytotoxic agents against cancer cell lines (Modi et al., 2011), and compounds with antiproliferative properties (Aksenov et al., 2022).

  • Synthetic Methodology Development : Some research focuses on developing new synthetic methods using 2-(3-formyl-1H-indol-1-yl)acetamide or its derivatives, such as the synthesis of unsymmetrical N-aryl-2,2-di(1H-indol-3-yl) acetamide derivatives (Zhou et al., 2016).

properties

IUPAC Name

2-(3-formylindol-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-11(15)6-13-5-8(7-14)9-3-1-2-4-10(9)13/h1-5,7H,6H2,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYKQOCNLKRGIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356127
Record name 2-(3-formyl-1H-indol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-formyl-1H-indol-1-yl)acetamide

CAS RN

312973-43-6
Record name 2-(3-formyl-1H-indol-1-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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